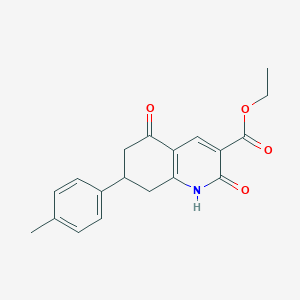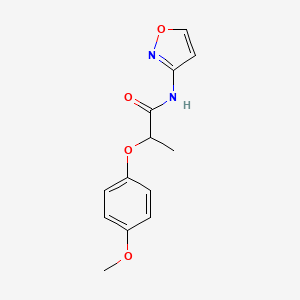
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione, also known as Clotrimazole, is a synthetic antifungal drug that is widely used in the treatment of various fungal infections. It belongs to the class of azole antifungal agents and has been proven to be highly effective in treating both superficial and systemic fungal infections. Clotrimazole is a potent inhibitor of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a crucial component of fungal cell membranes.
Mecanismo De Acción
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is a crucial component of fungal cell membranes. 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione binds to the fungal cytochrome P450 enzymes, which are responsible for the synthesis of ergosterol, and inhibits their activity. This leads to the accumulation of toxic sterol intermediates, which disrupt the fungal cell membrane and ultimately lead to fungal cell death.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a potent inhibitor of fungal cytochrome P450 enzymes and has been extensively studied for its antifungal properties. However, 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione also has some limitations. It is a synthetic compound and may not accurately reflect the activity of natural antifungal agents. Additionally, 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has been shown to have some cytotoxic effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione. One potential area of research is the development of new analogs of 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione with improved antifungal activity and reduced cytotoxicity. Another area of research is the investigation of the immunomodulatory and anti-inflammatory effects of 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione, which may have therapeutic applications beyond its antifungal activity. Finally, the potential use of 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione in combination with other drugs for the treatment of fungal infections should be explored.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. In addition to its antifungal activity, 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has also been shown to have antitumor, anti-inflammatory, and immunomodulatory effects. 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has been used in various scientific research studies to investigate its potential therapeutic applications.
Propiedades
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O3/c15-11-4-3-8(6-12(11)16)18-14(20)10(13(19)17-18)7-9-2-1-5-21-9/h1-7H,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFMEXMZCWIBAZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-(3,4-dichlorophenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B4733719.png)
![3-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4733725.png)

![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4733743.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4733746.png)
![4-[2-(methylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4733757.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4733767.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4733781.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B4733785.png)

![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4733797.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B4733812.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4733815.png)